molecular formula C9H8FN3 B2896882 5-Fluoro-4-methylquinazolin-2-amine CAS No. 171003-70-6

5-Fluoro-4-methylquinazolin-2-amine

Cat. No.: B2896882
CAS No.: 171003-70-6
M. Wt: 177.182
InChI Key: YZZDPIVYWWLDNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Quinazoline (B50416) Heterocycles as a Research Scaffold

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have become a cornerstone in medicinal chemistry. researchgate.net Their unique structural features and the wide spectrum of biological activities exhibited by their derivatives make them a preferred scaffold in drug discovery. researchgate.net The quinazoline core, which consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, provides a versatile platform for structural modifications, allowing for the fine-tuning of pharmacological properties. nih.gov

The significance of the quinazoline scaffold is underscored by its presence in numerous clinically approved drugs and a multitude of compounds under investigation for various therapeutic applications. nih.govmdpi.com These applications span a wide range, including but not limited to anticancer, anti-inflammatory, antihypertensive, antimicrobial, and antiviral agents. mdpi.commdpi.com The stability of the quinazolinone ring to metabolic processes like oxidation and reduction further enhances its appeal as a robust framework for drug design. researchgate.net The ability to introduce a variety of substituents at different positions on the quinazoline nucleus has led to the development of a diverse chemical space for exploring therapeutic potential. nih.gov

Rationale for Fluorine and Methyl Substitutions on the Quinazoline Core

The strategic placement of specific functional groups on a lead scaffold is a fundamental principle in medicinal chemistry, aimed at optimizing the molecule's bioactivity and pharmacokinetic profile. The substitutions of fluorine and a methyl group on the quinazoline core in 5-Fluoro-4-methylquinazolin-2-amine are deliberate modifications intended to enhance its properties.

Fluorine Substitution: The incorporation of fluorine into organic molecules has become a powerful tool in drug design. numberanalytics.com Due to its high electronegativity and small size, fluorine can significantly alter the physical, chemical, and biological properties of a compound. numberanalytics.com Introducing a fluorine atom can modulate a molecule's lipophilicity, metabolic stability, and bioavailability, often leading to improved therapeutic efficacy. numberanalytics.combenthamdirect.com In the context of N-heterocycles like quinazoline, fluorination can influence the molecule's stability, conformational behavior, and basicity. beilstein-journals.orgnih.gov This can, in turn, affect its binding affinity to biological targets. benthamdirect.com The replacement of a hydrogen atom with fluorine can also block metabolic pathways, thereby prolonging the drug's action.

Methyl Substitution: The addition of a methyl group, while seemingly simple, can also have profound effects on a molecule's biological activity. The methyl group can influence the compound's steric and electronic properties. For instance, the presence of a methyl group can impact the binding of a molecule to its target receptor. nih.gov In some quinazoline derivatives, the introduction of a methyl group has been shown to be essential for their antimicrobial and other biological activities. nih.govijmpr.in The position of the methyl group is also crucial; for example, studies on certain quinazolinone derivatives have shown that substitutions at specific positions, including the methyl group, can significantly influence their activity. nih.gov

The combination of a fluorine atom and a methyl group on the quinazoline scaffold of this compound represents a rational design strategy to create a molecule with potentially enhanced and specific biological activities, making it a compound of interest for further investigation in academic and pharmaceutical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-4-methylquinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c1-5-8-6(10)3-2-4-7(8)13-9(11)12-5/h2-4H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZDPIVYWWLDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N)C=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Fluoro 4 Methylquinazolin 2 Amine and Analogs

Established Synthetic Routes to Quinazolin-2-amines

Established synthetic routes for quinazolin-2-amines often involve multi-step processes that focus on the sequential construction of the heterocyclic system and the introduction of desired functional groups.

Cyclization Approaches for Quinazoline (B50416) Ring Formation (e.g., from Anthranilic Acid Derivatives)

The formation of the quinazoline ring is frequently accomplished through the cyclization of anthranilic acid derivatives. A common method is the Niementowski quinazoline synthesis, which involves the condensation of anthranilic acids with amides at high temperatures to form 4(3H)-quinazolinones. nih.govarkat-usa.org These quinazolinones can then serve as intermediates for further functionalization.

Another approach involves the reaction of 2-aminobenzonitriles with reagents like 3-phenylacryloyl chloride, followed by a base-induced oxidative ring closure to yield 2-substituted-4(3H)-quinazolinones. uob.edu.ly Similarly, reacting anthranilic acid with imidates in methanol (B129727) provides a pathway to the desired quinazolinone core. uob.edu.ly The synthesis of 2-methyl-3-substituted-4(3H)-quinazolinones can be achieved by refluxing anthranilic acid with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate, which then reacts with an appropriate amine. tandfonline.comdergipark.org.tr

Reductive cyclization presents another viable route. For instance, 2-nitrobenzoic acid derivatives can undergo intermolecular reductive N-heterocyclization with formamide, catalyzed by indium(III) or bismuth(III) salts, to produce quinazolinones in high yields. arkat-usa.org In this one-pot sequence, the nitro group is reduced, and the resulting anthranilic acid derivative undergoes a cyclocondensation. arkat-usa.org

Table 1: Selected Cyclization Reactions for Quinazolinone Synthesis

Starting Material Reagents Key Intermediate/Product Reference
Anthranilic Acid Amides 4(3H)-Quinazolinone nih.gov, arkat-usa.org
2-Aminobenzonitrile Acyl Chlorides 2-Substituted-4(3H)-quinazolinone uob.edu.ly
Anthranilic Acid Acetic Anhydride, Arylamines 2-Methyl-3-aryl-4(3H)-quinazolinone dergipark.org.tr

Strategies for Introducing the 5-Fluoro and 4-Methyl Substituents

The introduction of specific substituents such as a 5-fluoro and a 4-methyl group onto the quinazoline ring requires careful selection of starting materials or specific functionalization reactions.

The most direct method for incorporating the 5-fluoro substituent is to begin the synthesis with a correspondingly substituted anthranilic acid, such as 2-amino-6-fluorobenzoic acid. The fluorine atom is generally stable throughout the common cyclization and subsequent reaction steps. The use of fluorinated starting materials is a common strategy in the synthesis of various bioactive heterocyclic compounds, including those related to quinazolines like 5-fluorouracil. beilstein-journals.org

Similarly, the 4-methyl group is typically introduced by using a precursor that already contains this substituent. For example, starting with a 2-amino-3-methylbenzonitrile (B1366670) or a related 2-aminobenzophenone (B122507) derivative allows for the direct construction of the 4-methylquinazoline (B149083) skeleton. nih.govfrontiersin.org

In some cases, functional groups can be introduced at later stages through cross-coupling reactions, although this is less common for simple fluoro and methyl groups on the benzene (B151609) portion of the quinazoline ring. beilstein-journals.org

Formation of the C2-Amino Moiety

The installation of the amino group at the C2 position is a critical step in the synthesis of 5-Fluoro-4-methylquinazolin-2-amine. Several methodologies exist for this transformation.

One effective, transition-metal-free approach involves the reaction of 2-aminobenzophenones with cyanamide (B42294) or 4-morpholinecarbonitrile. nih.gov This method allows for the direct synthesis of 2-aminoquinazolines with good atom economy. nih.gov

Another strategy is the cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates in the presence of an Fe/HCl system. mdpi.com This process can be used with various primary amines to yield 2,4-diaminoquinazolines. mdpi.com

Direct amination of a suitable precursor is also possible. For example, a 2-chloroquinazoline (B1345744) can undergo nucleophilic aromatic substitution with an amine source to introduce the C2-amino group. Recent studies have focused on achieving regioselective modification at the C2 position, even in the presence of other reactive sites, by carefully controlling reaction conditions and the nucleophilicity of the amine. nih.gov

Table 2: Methods for C2-Amine Formation in Quinazolines

Precursor Type Reagents Product Type Reference
2-Aminobenzophenones Cyanamide 2-Aminoquinazolines nih.gov
Methyl N-cyano-2-nitrobenzimidates Primary Amines, Fe/HCl 2,4-Diaminoquinazolines mdpi.com

Advanced Synthetic Approaches and Innovations for Substituted Quinazolines

Recent advancements in synthetic organic chemistry have led to more efficient and environmentally friendly methods for the synthesis of substituted quinazolines.

Microwave-Assisted and Green Chemistry Syntheses

Microwave irradiation has emerged as a powerful tool in the synthesis of quinazolines and quinazolinones, often leading to significantly shorter reaction times, improved yields, and cleaner reactions compared to conventional heating methods. nih.govresearchgate.net Microwave-assisted synthesis has been successfully applied to various steps in quinazoline synthesis, from the initial cyclization to subsequent functionalization reactions. openmedicinalchemistryjournal.combohrium.comvanderbilt.edu For example, the reaction of anthranilic acids with amines can be efficiently carried out under microwave conditions to produce N-substituted quinazolinones. vanderbilt.edu

Green chemistry principles are increasingly being incorporated into quinazoline synthesis. This includes the use of environmentally benign solvents, such as water or deep eutectic solvents (DES), and catalyst-free conditions where possible. tandfonline.comtandfonline.comscilit.comresearchgate.net The combination of microwave irradiation with green solvents like water or DES represents a particularly sustainable approach. tandfonline.comrsc.org For instance, a one-pot synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid, amines, and an orthoester has been effectively performed in a microwave reactor. scilit.com

Multi-component and Cascade Reactions

Multi-component reactions (MCRs) and cascade (or tandem) reactions offer significant advantages in terms of efficiency and atom economy by combining several synthetic steps into a single operation without isolating intermediates. openmedicinalchemistryjournal.com These strategies allow for the rapid construction of complex molecular scaffolds from simple starting materials.

Numerous metal-catalyzed cascade reactions have been developed for quinazoline synthesis. Copper-catalyzed cascade reactions of (2-aminophenyl)methanols with aldehydes or (2-halophenyl)methylamines with amidines are effective methods for producing a wide range of substituted quinazolines. rsc.orgorganic-chemistry.org Similarly, iron-catalyzed cascade reactions of 2-aminobenzyl alcohols with benzylamines under aerobic conditions provide an efficient route to 2-arylquinazolines. rsc.org Cobalt-catalyzed three-component reactions of isocyanides, azides, and amines also yield quinazoline derivatives under mild conditions. bohrium.com

MCRs are particularly powerful for generating structural diversity. rsc.org For example, a base-promoted, metal-free [4 + 1 + 1] multicomponent tandem cycloaddition between ortho-substituted nitroarenes, aldehydes, and ammonium (B1175870) salts has been reported for the synthesis of 2,4-substituted quinazolines. acs.org Ugi four-component reactions have also been utilized to create complex polycyclic quinazolinones in a concise manner. acs.org

Table 3: Examples of Advanced Synthetic Approaches

Approach Key Features Example Reaction Reference(s)
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, higher yields Reaction of anthranilic acid and ethanolamine (B43304) in a microwave vial. vanderbilt.edu
Green Chemistry Use of benign solvents (e.g., water, DES), catalyst-free conditions Synthesis of quinazolinones in deep eutectic solvents. tandfonline.com, scilit.com, tandfonline.com
Cascade Reactions Multiple bond formations in one pot, high efficiency Copper-catalyzed reaction of (2-aminophenyl)methanols with aldehydes. rsc.org, organic-chemistry.org

Derivatization Strategies for Structural Diversity and Medicinal Chemistry Libraries

The generation of chemical libraries with diverse structures is a cornerstone of modern drug discovery. Starting from a core scaffold like this compound, various derivatization strategies can be employed to explore the chemical space and identify compounds with desired biological activities. These strategies primarily focus on the functionalization of the quinazoline ring and modifications of the C2-amino group.

Functionalization of the Quinazoline Ring System

The quinazoline ring system offers several positions for functionalization, allowing for the introduction of a wide range of substituents that can modulate the physicochemical and pharmacological properties of the molecule. Common strategies include nucleophilic aromatic substitution (SNAr), C-H functionalization, and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The quinazoline core is electron-deficient, making it susceptible to nucleophilic attack, particularly at positions 2 and 4. rroij.com While the target compound already possesses a C2-amino group, the principles of SNAr are fundamental to the synthesis of many quinazoline precursors and for further modifications if a suitable leaving group is present. For instance, the synthesis of various 4-aminoquinazolines proceeds through the displacement of a chloro group at the C4 position by an amine. thieme-connect.de

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. For quinazoline derivatives, this can involve the introduction of various functional groups at different positions on the benzene ring portion of the scaffold. The presence of the fluorine atom at the 5-position and the methyl group at the 4-position will influence the regioselectivity of these reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, are extensively used to create carbon-carbon and carbon-nitrogen bonds, respectively. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and amino substituents onto the quinazoline scaffold, provided a suitable halide or triflate is present on the ring. researchgate.net

A hypothetical derivatization of the quinazoline ring of this compound could involve the introduction of substituents at the 6, 7, or 8-positions. The electronic effects of the existing fluoro and methyl groups would direct the position of further substitution. For example, electrophilic aromatic substitution would likely be directed to the positions ortho and para to the activating methyl group, although the deactivating effect of the quinazoline nitrogen atoms must be considered. rroij.com

Table 1: Potential Functionalization of the Quinazoline Ring

Reaction Type Position(s) Potential Reagents Potential Products
Nitration 6 or 8 HNO₃/H₂SO₄ Nitro-5-fluoro-4-methylquinazolin-2-amine derivatives
Halogenation 6 or 8 NBS, NCS Bromo- or Chloro-5-fluoro-4-methylquinazolin-2-amine derivatives
Suzuki Coupling 6 or 8 (from a halogenated precursor) Arylboronic acids, Pd catalyst Aryl-substituted-5-fluoro-4-methylquinazolin-2-amine derivatives
Buchwald-Hartwig Amination 6 or 8 (from a halogenated precursor) Amines, Pd catalyst Amino-substituted-5-fluoro-4-methylquinazolin-2-amine derivatives

Modifications of the C2-Amino Group

The C2-amino group of this compound is a key handle for derivatization, allowing for the introduction of a vast array of functionalities to explore structure-activity relationships (SAR). These modifications can significantly impact the compound's biological activity and properties such as solubility and cell permeability.

Acylation and Sulfonylation: The primary amino group can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. This allows for the introduction of various alkyl, aryl, and heteroaryl groups. For example, reaction with acetyl chloride would yield N-(5-fluoro-4-methylquinazolin-2-yl)acetamide.

Alkylation and Arylation: The C2-amino group can undergo N-alkylation or N-arylation reactions. For instance, reductive amination with aldehydes or ketones can introduce alkyl substituents. Palladium-catalyzed Buchwald-Hartwig amination can be used to introduce aryl or heteroaryl groups.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward method to synthesize ureas and thioureas, respectively. These functional groups are known to participate in hydrogen bonding interactions with biological targets.

Guanidine (B92328) Formation: The C2-amino group can be converted into a guanidine moiety through reaction with a guanylating agent like N,N'-di-Boc-N''-triflylguanidine. Guanidines are often found in biologically active molecules due to their ability to exist in a protonated state at physiological pH.

The synthesis of libraries of 2-aminoquinazoline (B112073) derivatives often involves a modular approach, where different building blocks are combined to generate a wide range of final compounds. nih.gov For example, a library could be generated by reacting this compound with a diverse set of carboxylic acids (via amide bond formation) or aldehydes (via reductive amination).

Table 2: Derivatization of the C2-Amino Group

Reaction Type Reagent Functional Group Introduced
Acylation Acyl chloride / Anhydride Amide
Sulfonylation Sulfonyl chloride Sulfonamide
Reductive Amination Aldehyde / Ketone Secondary or Tertiary Amine
Urea Formation Isocyanate Urea
Thiourea Formation Isothiocyanate Thiourea
Guanidine Formation Guanylating Agent Guanidine

In Vitro Biological Activity and Molecular Mechanistic Insights

Enzyme and Receptor Target Modulation by Quinazoline (B50416) Derivatives

Quinazoline-based compounds have been identified as potent modulators of several enzyme and receptor families, most notably protein kinases.

The quinazoline core is a well-established scaffold for developing kinase inhibitors, particularly those targeting receptors involved in cancer proliferation. mdpi.comnih.gov

Epidermal Growth Factor Receptor (EGFR): The quinazoline structure is a cornerstone for many EGFR tyrosine kinase inhibitors (TKIs). nih.govmdpi.com It is a key feature in FDA-approved drugs like gefitinib (B1684475) and erlotinib. mdpi.commdpi.com Numerous quinazoline derivatives have been synthesized and shown to potently inhibit both wild-type and mutant forms of EGFR. mdpi.comresearchgate.net For instance, a series of 4-anilinoquinazoline (B1210976) derivatives demonstrated potent dual inhibition of EGFR and HER2, with compound 21 showing an IC₅₀ value of 0.12 µM against EGFR. plos.org Another series of diaryl-thiourea-linked quinazolines also displayed significant EGFR inhibitory activity. mdpi.com Some quinazoline-based compounds have shown greater antiproliferative activity on EGFR-positive cell lines, such as A431 and A549, than the reference drug gefitinib. mdpi.com

Phosphoinositide 3-Kinase (PI3K-δ): PI3Kδ is a crucial target in B cell-related malignancies and inflammatory diseases. mdpi.comnih.gov Quinazoline derivatives have been developed as highly potent and selective PI3Kδ inhibitors. nih.govnih.govrsc.orgwipo.int In one study, a lead compound (15c ) from a series of quinazolines bearing an acrylamide (B121943) fragment exhibited an IC₅₀ of 27.5 nM against PI3Kδ. nih.gov Further optimization of 4-aryl quinazolines led to analogues with potent PI3Kδ selective inhibition. nih.gov Another study reported selenium-containing quinazoline derivatives with potent PI3Kδ suppression, with IC₅₀ values as low as 1.13 nM. mdpi.com

Human Epidermal Growth Factor Receptor 2 (HER2) Tyrosine Kinase: As with EGFR, the quinazoline scaffold is integral to the design of HER2 inhibitors. tandfonline.com Many derivatives have been developed as dual EGFR/HER2 inhibitors. bohrium.comnih.gov A series of isoquinoline-tethered quinazoline derivatives showed a 7- to 12-fold enhancement in selectivity for HER2 over EGFR compared to lapatinib. nih.gov Novel oxazolo[4,5-g]quinazolin-2(1H)-one derivatives also exhibited high inhibitory activity against both EGFR and HER2. bohrium.com The 6-salicyl-4-anilinoquinazoline derivative 21 was a potent dual inhibitor, with an IC₅₀ of 0.096 µM against HER2. plos.org

Aurora Kinase: Aurora kinases are essential for cell division and are attractive targets for cancer therapy. mdpi.commdpi.com The 4-aminoquinazoline molecule ZM447439 was identified as a dual inhibitor of Aurora A and B kinases, with an IC₅₀ of approximately 0.1 µM. mdpi.com Other quinazoline derivatives have been developed as selective Aurora B inhibitors and have entered clinical stages. google.comnih.gov

Never in Mitosis A related kinase 4 (NEK4) and Glycogen Synthase Kinase-3 (GSK-3): Specific inhibitory data for quinazoline derivatives against NEK4 and GSK-3 is not extensively detailed in the reviewed literature.

While quinazoline derivatives have been explored for a wide range of biological activities, specific data on their inhibitory effects against the SARS-CoV-2 Main Protease were not prominent in the reviewed research.

The 2-aminoquinazoline (B112073) heterocycle has been identified as a promising scaffold for designing potent antagonists of the A₂A adenosine (B11128) receptor, a target for neurodegenerative diseases and cancer. usc.edumdpi.comnih.gov A previously reported derivative, 6-bromo-4-(furan-2-yl)quinazolin-2-amine , showed a high affinity for the human A₂A receptor with a Kᵢ value of 20 nM. usc.edunih.govebi.ac.uk Newer derivatives have been synthesized with even higher affinity, such as compound 5m , which displayed a Kᵢ of 5 nM and functional antagonist activity with an IC₅₀ of 6 µM in a cAMP assay. usc.edunih.gov

5-Lipoxygenase and Acid Ceramidase: Information regarding the specific modulation of 5-Lipoxygenase and Acid Ceramidase by quinazoline derivatives is not detailed in the surveyed literature.

Dihydroorotate Dehydrogenase (DHODH): DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a target for cancer and autoimmune diseases. rsc.orggoogle.com While much of the focus has been on quinoline (B57606) derivatives, with some showing potent human DHODH inhibition (IC₅₀ = 9.7 nM), quinazoline derivatives have also been identified as inhibitors of plasmodial DHODH. rsc.orgontosight.ai

Cyclooxygenase (COX): Quinazoline derivatives have been investigated as anti-inflammatory agents through the inhibition of COX enzymes. mdpi.com Different series have been shown to act as selective COX-1 or COX-2 inhibitors. rajpub.comnih.govacs.org One study reported quinazoline derivatives with potent and selective COX-1 inhibition, with the best compound having an IC₅₀ value of 64 nM. nih.govacs.org Another series of quinazolinones exhibited strong and selective COX-2 inhibition, with potency superior to the reference drug diclofenac. rajpub.com

Interactive Data Table: Enzyme and Receptor Inhibition by Quinazoline Derivatives

TargetCompound Class/ExampleInhibitory Concentration (IC₅₀/Kᵢ)Source
EGFR6-salicyl-4-anilinoquinazoline (cpd 21)IC₅₀ = 0.12 µM plos.org
PI3K-δQuinazoline-acrylamide (cpd 15c)IC₅₀ = 27.5 nM nih.gov
PI3K-δSelenium-containing quinazolineIC₅₀ = 1.13 nM mdpi.com
HER26-salicyl-4-anilinoquinazoline (cpd 21)IC₅₀ = 0.096 µM plos.org
Aurora Kinase A/BZM447439IC₅₀ ≈ 0.1 µM mdpi.com
A₂A Adenosine Receptor6-bromo-4-(furan-2-yl)quinazolin-2-amineKᵢ = 20 nM usc.edunih.gov
A₂A Adenosine ReceptorCompound 5mKᵢ = 5 nM usc.edunih.gov
DHODH (human)Quinoline derivative (A9)IC₅₀ = 9.7 nM rsc.org
COX-12,4,7-substituted quinazolineIC₅₀ = 64 nM nih.govacs.org
COX-2Quinazolinone derivative (cpd 6)IC₅₀ = 0.22 µM rajpub.com

In Vitro Cellular Pharmacology

The enzymatic inhibition profiles of quinazoline derivatives translate into significant effects on cell behavior, particularly antiproliferative and cytotoxic activities against various cancer cell lines.

HCT (HCT-116): Novel quinazoline derivatives containing a fuoryl moiety were evaluated against the HCT116 colon cancer cell line, with compound IXa being the most effective, showing an IC₅₀ value of 12.54 µM. tjpr.org

MCF-7: The MCF-7 breast cancer cell line is frequently used to test quinazoline derivatives. nih.gov A wide range of activities has been reported. For example, quinazolinone-sulfonamide hybrids were highly potent, with IC₅₀ values ranging from 160 to 820 nM. tandfonline.com A separate series of S-glycosylated quinazolines showed IC₅₀ values around 2.09 µM. scientificarchives.com Other derivatives showed IC₅₀ values of 5.0 µM and 2.5 µM. nih.gov

HepG-2: Against the HepG-2 liver cancer cell line, 2-thioxobenzo[g]quinazolines demonstrated IC₅₀ values in the range of 26.0 to 40.4 µM. mdpi.com An indole-hydrazone-quinazoline derivative was also effective against HepG-2 cells. frontiersin.org

A549: Many EGFR-targeting quinazolines have been tested on the A549 lung cancer cell line. frontiersin.orgekb.eg One series of quinazoline derivatives bearing an oxazole (B20620) moiety included compound 12a , which had an IC₅₀ of 1.90 µM. rsc.org Another quinazoline sulfonamide derivative, 4d , showed an IC₅₀ of 5.6 µM against A549 cells. nih.gov

HeLa: The cytotoxic effects on the HeLa cervical cancer cell line vary. One study found that quinazolinone-1,3,4-oxadiazole conjugates were active, with compound 6a showing an IC₅₀ of 7.52 µM. mui.ac.ir However, other studies reported that some synthesized quinazolinone derivatives lacked significant cytotoxicity against HeLa cells. nih.govresearchgate.netnih.gov

HT-29: A study on hybrid analogues of quinazolinone found that the most active compound demonstrated good potency against the HT-29 colon cancer cell line, with IC₅₀ values between 1.0 and 14.3 μM. frontiersin.org

PC-3: Against the PC-3 prostate cancer cell line, quinazoline-semicarbazone analogues showed potent activity, with one compound having an IC₅₀ of 4.89 µM. ekb.eg The oxazole-bearing quinazoline 12a had an IC₅₀ of 2.03 µM. rsc.org

A431: On the A431 skin cancer cell line, a quinazoline derivative displayed an IC₅₀ of 4.04 µM, which was more potent than gefitinib. mdpi.com A series of 6-salicyl-4-anilinoquinazolines also showed potent antiproliferative effects on A431 cells. plos.org

NCI-H1975: This cell line, which has a resistance mutation in EGFR, was used to test novel irreversible dual EGFR/HER2 inhibitors. Several quinazoline derivatives were found to be more potent than the standard drug afatinib. nih.gov

Interactive Data Table: Antiproliferative and Cytotoxic Effects of Quinazoline Derivatives

Cell LineCompound Class/ExampleCytotoxicity (IC₅₀)Source
HCT-116Fuoryl quinazoline (IXa)12.54 µM tjpr.org
MCF-7Quinazolinone-sulfonamide hybrid160 - 820 nM tandfonline.com
MCF-7Quinazoline sulfonamide (4d)2.5 µM nih.gov
HepG-22-thioxobenzo[g]quinazoline26.0 - 40.4 µM mdpi.com
A549Quinazoline-oxazole (12a)1.90 µM rsc.org
A549Quinazoline sulfonamide (4d)5.6 µM nih.gov
HeLaQuinazolinone-oxadiazole (6a)7.52 µM mui.ac.ir
HT-29Indole-hydrazone-quinazoline1.0 - 14.3 µM frontiersin.org
PC-3Quinazoline-oxazole (12a)2.03 µM rsc.org
A431Quinazoline derivative4.04 µM mdpi.com
NCI-H1975Irreversible quinazoline inhibitor (1d)More potent than Afatinib nih.gov

Induction of Apoptosis and Cell Cycle Perturbation Mechanisms

Quinazoline derivatives have been extensively studied for their potential to induce programmed cell death (apoptosis) and interfere with the cell cycle in cancerous cell lines. These mechanisms are crucial for the development of new anticancer therapies.

Research into various quinazoline compounds has demonstrated their ability to trigger apoptosis. For instance, the derivative 2,4-dibenzylaminoquinazoline has been identified as a promising anticancer agent due to its capacity to induce apoptosis in human breast, colon, and bladder cancer cell lines. nih.gov This induction of apoptosis is a key mechanism by which these compounds can selectively eliminate cancer cells. Furthermore, another quinazoline derivative, 04NB-03, has been shown to induce apoptosis in hepatocellular carcinoma cells in a manner dependent on the generation of reactive oxygen species (ROS). nih.gov

In addition to apoptosis, quinazoline derivatives can also perturb the cell cycle, a fundamental process that governs cell division. The same 2,4-dibenzylaminoquinazoline that induces apoptosis also affects cell cycle regulation, leading to a decrease in the number of cells in the G1 phase and an increase in the G2 phase prior to cell death. nih.gov Similarly, the derivative 04NB-03 induces cell cycle arrest at the G2/M phase in hepatocellular carcinoma cells. nih.gov The ability of these compounds to halt the cell cycle at specific checkpoints prevents the proliferation of cancer cells. Some quinazolinone derivatives have also been found to cause G2/M phase cell cycle arrest in melanoma cells. mdpi.com

While direct studies on 5-Fluoro-4-methylquinazolin-2-amine are limited, the consistent findings for a variety of quinazoline derivatives strongly suggest that this compound may also possess the ability to induce apoptosis and perturb the cell cycle in a similar fashion. The presence of the quinazoline core is a key determinant of this activity.

Molecular Interactions with DNA and Other Cellular Macromolecules

The biological activity of many compounds is predicated on their ability to interact with cellular macromolecules, most notably DNA. In the context of quinazoline derivatives, their potential as anticancer agents is often linked to their interactions with DNA and key enzymes involved in DNA replication and repair.

While specific studies on the molecular interactions of this compound are not extensively documented, research on related quinolone and quinazoline structures provides valuable insights. Quinolones, which share a bicyclic core with quinazolines, are known to interact with DNA. nih.gov These interactions can disrupt the normal function of DNA, leading to cytotoxic effects in rapidly dividing cells.

Furthermore, certain 2-amino-4-phenylquinazoline derivatives have been found to form a complex with topoisomerase II and DNA, leading to DNA strand breaks. google.com Topoisomerase II is a critical enzyme that manages the topological state of DNA during replication and transcription, and its inhibition is a common mechanism for many anticancer drugs. The ability of quinazoline derivatives to target this enzyme highlights a potential mechanism of action for this class of compounds.

Given the structural similarities, it is plausible that this compound could also engage in interactions with DNA and associated enzymes. The fluoro and methyl substitutions on the quinazoline ring may influence the nature and strength of these interactions, potentially modulating its biological activity. However, further experimental validation is required to confirm these putative molecular interactions.

In Vitro Antimicrobial and Antiviral Spectrum of Activity

The quinazoline scaffold is a versatile platform that has given rise to a multitude of compounds with a broad spectrum of antimicrobial and antiviral activities. These properties make them attractive candidates for the development of new therapeutic agents to combat a wide range of pathogens.

Antibacterial Efficacy Against Specific Bacterial Strains

Quinazoline derivatives have demonstrated notable efficacy against a variety of bacterial strains, including those that are pathogenic to plants and humans. The antibacterial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in bacteria.

Specifically, derivatives of quinazoline have shown significant activity against several plant pathogenic bacteria. These include Xanthomonas axonopodis pv. citri, the causative agent of citrus canker, as well as Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum. mdpi.comdrugbank.com The ability to inhibit these bacteria suggests a potential application for quinazoline-based compounds in agriculture.

Table 1: Antibacterial Activity of Quinazoline Derivatives

Bacterial Strain Compound Type Observed Effect
Xanthomonas axonopodis pv. citri Myricetin-quinazolinone derivative Significant biological activity mdpi.com
Ralstonia solanacearum Myricetin-quinazolinone derivative Significant biological activity drugbank.com
Xanthomonas oryzae pv. oryzae Myricetin-quinazolinone derivative Significant biological activity mdpi.comdrugbank.com
Staphylococcus aureus N-butyl-2-(butylthio)quinazolin-4-amine derivative Remarkable antibacterial activity nih.gov
Streptococcus pneumoniae N-butyl-2-(butylthio)quinazolin-4-amine derivative 2-4 fold improvement in activity over parent compound nih.gov

Antifungal Potency Against Pathogenic Fungi and Mycelial Growth Inhibition Mechanisms

In addition to their antibacterial properties, quinazoline derivatives have also demonstrated significant antifungal activity against a range of pathogenic fungi. The mechanisms underlying this activity often involve the disruption of fungal cell integrity and the inhibition of essential fungal enzymes.

Quinazolinone derivatives have been shown to be effective against several important plant and human fungal pathogens. For example, these compounds exhibit inhibitory effects on the mycelial growth of Rhizoctonia solani, a common soil-borne pathogen. mdpi.com They have also been found to be active against Botrytis cinerea, the fungus responsible for gray mold disease in many plant species. acs.org

Furthermore, quinazolinone derivatives have demonstrated efficacy against Fusarium oxysporum, a widespread fungal pathogen that causes Fusarium wilt in a variety of crops. mdpi.com Some thiosemicarbazone derivatives of quinazolinone have also shown activity against Curvularia lunata. researchgate.net The antifungal activity of these compounds is often attributed to their interaction with the fungal cell wall and DNA structures. The substitution pattern on the quinazolinone nucleus, particularly at the 2 and 3 positions, can significantly modulate their antifungal activity. nih.gov

While specific data for this compound is limited, the broad antifungal spectrum of related quinazoline derivatives suggests its potential as an antifungal agent. The fluoro and methyl substitutions may influence its potency and spectrum of activity.

Table 2: Antifungal Activity of Quinazoline Derivatives

Fungal Strain Compound Type Observed Effect
Rhizoctonia solani Quinazolinone derivative Significant antifungal activity mdpi.com
Botrytis cinerea Quinazolinone derivative Antifungal activity acs.org
Fusarium oxysporum Quinazolinone derivative Significant inhibitory effect mdpi.com

Antiviral Activity Against Various Viral Replicases and Targets

The versatile quinazoline scaffold has also been explored for its antiviral potential, with derivatives showing activity against a range of viruses, including those of significant public health concern.

Quinazolinamine-coumarin conjugates have been synthesized and evaluated for their antiviral properties. These compounds have demonstrated the ability to inhibit the replication of Hepatitis C virus (HCV), with some conjugates exhibiting EC50 values as low as 16.6 μM. researchgate.netkuleuven.benih.gov The antiviral mechanism of these conjugates is an area of active investigation.

Furthermore, quinazolinone-based molecules have been developed as broad-spectrum antiviral agents. ontosight.ai Some of these compounds have shown promising activity against a variety of viruses. In the context of influenza virus, certain quinazoline derivatives have been identified as having anti-influenza activity. mdpi.comresearchgate.netontosight.ai For instance, 2-Methylquinazolin-4(3H)-one has been shown to have significant antiviral activity against influenza A virus in vitro, with an IC50 of 23.8 μg/mL. nih.gov While specific data for this compound against the listed viruses is not available, the established antiviral activity of related quinazoline compounds suggests that it may also possess antiviral properties.

In Vitro Anti-Inflammatory Effects

Quinazoline and quinazolinamine derivatives have garnered significant attention for their anti-inflammatory properties. Inflammation is a complex biological response implicated in a wide range of diseases, and the development of new anti-inflammatory agents is a major focus of pharmaceutical research.

The anti-inflammatory effects of quinazoline derivatives are often attributed to their ability to modulate various inflammatory pathways. For example, fluproquazone, a fluoro-substituted quinazoline derivative, is a known non-steroidal anti-inflammatory drug (NSAID) with potent activity. This suggests that the presence of a fluorine atom in the quinazoline structure can contribute to its anti-inflammatory properties.

Furthermore, various quinazolinamine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have shown promise in preclinical studies, indicating their potential as therapeutic agents for inflammatory conditions. The structural features of these derivatives, including substitutions on the quinazoline ring system, play a crucial role in determining their anti-inflammatory potency.

Given the established anti-inflammatory activity of fluoro-substituted quinazolines like fluproquazone, it is highly probable that this compound also exhibits anti-inflammatory effects. The specific nature and potency of these effects would need to be confirmed through dedicated in vitro studies.

Table 3: Mentioned Compounds

Compound Name
This compound
2,4-dibenzylaminoquinazoline
04NB-03
N-butyl-2-(butylthio)quinazolin-4-amine
2-Methylquinazolin-4(3H)-one
Fluproquazone
2-amino-4-phenylquinazoline
Myricetin
Thiosemicarbazide

Structure Activity Relationship Sar Studies of Fluorinated and Alkylated Quinazolin 2 Amines

Influence of Fluorine Atom Position on the Quinazoline (B50416) Scaffold (e.g., C5, C6, C8)

The position of the fluorine atom on the quinazoline core is a critical determinant of biological activity, though its effects can vary depending on the specific molecular context and biological target. The inclusion of fluorine is often strategic, as it can enhance properties like metabolic stability, bioavailability, and binding affinity. rsc.org

For instance, in certain series of quinazolinone derivatives, the presence of a halogen atom, such as fluorine, at the C6 and C8 positions has been found to improve antimicrobial activities. nih.gov In contrast, for a series of 4-anilino-quinazoline derivatives designed as EGFR kinase inhibitors, the substitution of the C6 position with fluorine led to a decrease in activity. nih.gov

Studies on 3-substituted-6-fluro-2-methyl-quinazolin-4(3H)-one derivatives revealed that the 6-fluoro substitution was compatible with significant anticonvulsant activity. who.int The synthesis of both 5-fluoro-quinazolin-4-one and 6-fluoro-quinazolin-4-one has been documented, allowing for a direct comparison of the positional impact of fluorine. mdpi.com In one antimalarial quinazolinone series, a fluorine atom at the R4 position (equivalent to C5) was initially explored; however, its removal in a subsequent analogue led to a dramatic 95-fold improvement in potency, suggesting steric constraints or an unfavorable electronic effect at this position for that specific target. acs.org This highlights that while fluorination is a powerful tool in medicinal chemistry, its optimal placement must be determined empirically for each new class of compounds.

Fluorine PositionObserved Effect on ActivityCompound Class / TargetSource
C5Detrimental (removal increased potency)Antimalarial Quinazolinone-2-carboxamides acs.org
C6Decreased ActivityAntiproliferative 4-Anilino-quinazolines nih.gov
C6Compatible with ActivityAnticonvulsant 6-Fluoro-2-methyl-quinazolinones who.int
C6 / C8Can Improve ActivityAntimicrobial Quinazolinones nih.gov

Impact of Methyl Substitution at C4 Position (as implied by compound name)

The C4 position of the quinazoline scaffold is a crucial site for substitution, and the nature of the group at this position profoundly influences biological activity. nih.gov In many therapeutically relevant quinazoline series, such as EGFR inhibitors, this position is often occupied by a substituted amino group (e.g., 4-anilino). mdpi.comscielo.br

Contributions of the C2-Amino Moiety and its Structural Variations

The C2-amino group is an essential pharmacophoric feature for the biological activity of many quinazoline derivatives. nih.gov This moiety is a common site for structural modification to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

SAR studies have shown that the C2-amino group can be a primary point of interaction with biological targets. For example, in a series of A2A adenosine (B11128) receptor antagonists, the 2-aminoquinazoline (B112073) was identified as a promising scaffold. mdpi.com Further modifications were made by introducing aminoalkyl chains containing tertiary amines at the C2-position. This strategy successfully enhanced antagonist activity and improved solubility. Specifically, introducing an aminopentylpiperidine group at the C2-position of a 7-methyl-4-(furan-2-yl)quinazoline core resulted in a derivative with a high binding affinity (Ki = 21 nM). mdpi.com Similarly, research on 2,4-diaminoquinazolines has shown that the anti-amyloid aggregation properties of these molecules are affected by the substituents on the C2-amine. mdpi.com These findings underscore the importance of the C2-amino group as a versatile anchor for introducing diverse chemical functionalities to fine-tune the pharmacological profile of the quinazoline scaffold.

C2-Amine VariationResulting Activity / PropertyTarget / ApplicationSource
Unsubstituted -NH2Essential for antimicrobial activityAntimicrobial nih.gov
N-linked aminopentylpiperidineHigh binding affinity (Ki = 21 nM), improved solubilityA2A Adenosine Receptor Antagonist mdpi.com
N-linked 4-[(piperidin-1-yl)methyl]anilineHigh binding affinity (Ki = 15 nM), improved solubilityA2A Adenosine Receptor Antagonist mdpi.com
N-linked pyrrolidineSignificant antitumor activityAnticancer nih.gov

Systematic Substituent Effects at Other Quinazoline Ring Positions (e.g., C6, C7, C8)

Substitutions on the benzene (B151609) portion of the quinazoline ring, particularly at the C6 and C7 positions, are a cornerstone of SAR for this scaffold. These positions are frequently modified to enhance potency and modulate physicochemical properties. For many EGFR inhibitors, substitution at C6 and/or C7 with small, electron-donating groups like methoxy (B1213986) or other alkoxy groups is a general requirement for high activity. nih.govmdpi.com These groups can form crucial hydrogen bonds with the target protein and improve water solubility. nih.gov

Computational studies on Aurora B kinase inhibitors have highlighted the importance of the C7 position, suggesting that positively charged, bulky, and hydrophobic groups are desirable for higher activity. nih.gov Conversely, in another study, the displacement of a methoxy group at C6 enhanced selectivity for Aurora B over Aurora A. ekb.eg The C8 position is also noted as significant for pharmacological activity, often involving halogen substitutions. mdpi.commdpi.com The collective data indicate that the C6 and C7 positions are key for introducing moieties that can fine-tune receptor interactions and solubility, while C8 modifications are also a viable strategy for modulating activity.

Exploration of Linker Architectures and Ancillary Pharmacophores (e.g., triazole, oxadiazole, pyrazole (B372694), thiazolidinone, azetidinone)

A prevalent strategy in the development of quinazoline-based therapeutics is molecular hybridization, where the quinazoline core is connected, via a linker, to another pharmacologically active heterocycle. nih.gov This approach aims to create hybrid molecules that may exhibit synergistic effects, improved target affinity, or a multi-target profile.

A wide array of ancillary pharmacophores has been explored. For instance, linking a 1,2,3-triazole moiety to the quinazoline scaffold has yielded potent compounds. arabjchem.orgnih.gov Other successful hybrids include those incorporating oxadiazole, thiazolidinone, and pyrazole rings. rsc.orgfrontiersin.org One study reported the synthesis of quinazolinone derivatives bearing oxadiazole and thiadiazole moieties at position 3 that showed anticonvulsant activity. mdpi.comnih.gov Another effort involved synthesizing novel hybrid quinazolin-2,4-dione analogs bearing moieties such as azetidinone, pyrrole, and thiazole (B1198619) to explore their potential as antimalarial agents. frontiersin.org The linker architecture—be it an ether, hydrazine, or other chain—is also critical, as it controls the spatial orientation and flexibility of the two pharmacophores relative to each other. acs.orgnih.gov

Ancillary PharmacophoreLinker TypeBiological ActivitySource
1,2,3-TriazoleMethoxyCholinesterase Inhibition arabjchem.org
OxadiazoleMethylene bridgeAnticancer (HeLa cells) rsc.org
Thiazolidinone-Antimicrobial rsc.org
IsatinHydrazineAntiproliferative (TNBC cells) nih.gov
Azetidinone, PyrazoleAcetyl/Amide bridgeAntimalarial (in silico) frontiersin.org

Steric and Electronic Factors Governing Ligand-Target Interactions

The interaction between a quinazoline derivative and its biological target is governed by a delicate balance of steric and electronic factors. mdpi.com The properties of substituents, such as their size, shape, lipophilicity, and electronic nature (electron-donating or electron-withdrawing), dictate the binding affinity and selectivity. mdpi.comtandfonline.com

Steric Factors: The size and bulk of substituents play a major role in determining whether a ligand can fit comfortably into a binding pocket. nih.gov In some cases, bulky groups are favored as they can occupy larger hydrophobic pockets within the target protein, leading to increased affinity. nih.gov In other instances, steric hindrance can be detrimental, preventing optimal alignment for binding or causing unfavorable clashes. acs.org The conformation of the molecule, which is influenced by the size and nature of its substituents (e.g., fluorinated methoxy groups), also has a profound impact on its ability to bind effectively. semanticscholar.org Hydrogen bonding, often involving the quinazoline nitrogens or substituents at the C2, C4, C6, and C7 positions, is another key factor that provides both affinity and specificity. researchgate.net

Phenotypic SAR from In Vitro Screening Assays

The ultimate validation of SAR principles comes from phenotypic screening, where compounds are tested for their effects on whole cells or organisms. These assays provide a direct measure of a compound's ability to cross cell membranes, engage its target in a complex cellular environment, and elicit a biological response, while also revealing potential off-target toxicities.

Quinazoline derivatives have been evaluated in a wide range of in vitro assays. For instance, various 2,4-disubstituted quinazolines have shown potent antiproliferative activity against a panel of human cancer cell lines, including lung (A549), colon (Caco-2), liver (HepG2), and breast (MCF-7) cancer cells. nih.gov In these studies, SAR often reveals that small lipophilic substituents lead to increased activity. nih.gov In the development of antibacterials, derivatives of the 4(3H)-quinazolinone core were screened for activity against methicillin-resistant Staphylococcus aureus (MRSA), with parallel assays for cytotoxicity against human HepG2 cells to determine a therapeutic index. nih.gov Similarly, in the search for new antimalarials, a phenotypic high-throughput screen against P. falciparum was the primary driver of the SAR campaign, with cytotoxicity against human HEK293 cells used as a counterscreen. acs.org These phenotypic results are crucial for translating theoretical SAR into therapeutically viable lead compounds.

Compound ClassPhenotypic AssayKey SAR FindingSource
Indole-amino-quinazolinesAntiproliferative (A549, Caco-2, etc.)Small lipophilic para-fluoro substituents on benzene rings increased activity. nih.gov
Quinazoline-based Aurora Kinase InhibitorsHistone H3 inhibition in SW620 cellsSubstituents at C7 are critical for cellular activity. nih.gov
Quinazolinone-2-carboxamidesAntimalarial (P. falciparum) & Cytotoxicity (HEK293)Removal of a C5-fluorine and optimization of a linker dramatically increased antimalarial potency. acs.org
4(3H)-QuinazolinonesAntibacterial (MRSA) & Cytotoxicity (HepG2)Specific substitutions led to a lead compound with potent anti-MRSA activity and in vivo efficacy. nih.gov

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. jscimedcentral.com For quinazoline (B50416) derivatives, which are well-known scaffolds for kinase inhibitors, docking simulations are instrumental in understanding their mechanism of action. mdpi.com Studies on analogous fluoroquinazolinone compounds demonstrate their potential to target enzymes like Epidermal Growth Factor Receptor (EGFR) and tubulin, and these insights can be extrapolated to understand the potential interactions of 5-Fluoro-4-methylquinazolin-2-amine. scispace.com

Docking studies of quinazoline-based inhibitors frequently identify the ATP-binding site of protein kinases as the primary interaction pocket. mdpi.comresearchgate.net This site is a deep cleft between the N- and C-lobes of the kinase domain. mdpi.com The quinazoline core typically forms crucial hydrogen bonds with the "hinge region" of the kinase, mimicking the binding of the adenine (B156593) ring of ATP.

For EGFR, a common target for this class of compounds, key interactions often involve residues such as:

Hinge Region: A hydrogen bond between the N1 atom of the quinazoline ring and the backbone amide of a methionine residue (e.g., Met793 in EGFR) is a hallmark of this interaction.

Gatekeeper Residue: A threonine residue (e.g., Thr790) that controls access to a deeper hydrophobic pocket.

Hydrophobic Interactions: The quinazoline ring and its substituents engage in van der Waals interactions with surrounding hydrophobic residues.

Catalytic Loop: Interactions with key residues like Asp800 from the highly conserved DFG motif are critical for stabilizing the inhibitor in the active site. researchgate.net

While direct studies on this compound are limited, analysis of similar inhibitors targeting tubulin has also been performed. For instance, in the colchicine (B1669291) binding site of tubulin, interactions are mediated through hydrogen bonds with residues like β-C239 and contacts with α-T179. nih.gov The specific interactions for this compound would depend on the target protein, but the ATP binding pocket of kinases represents a highly probable target.

Table 1: Potential Key Residue Interactions for Quinazoline Scaffolds in Kinase ATP-Binding Pockets

Target Protein Binding Site Key Interacting Residues Type of Interaction
EGFR ATP-binding pocket Met793 Hydrogen Bond (Hinge)
EGFR ATP-binding pocket Leu718, Val726, Ala743 Hydrophobic Interaction
EGFR ATP-binding pocket Asp800 (DFG motif) Salt Bridge / H-Bond
Tubulin Colchicine Site β-C239, β-V236 Hydrogen Bond
Tubulin Colchicine Site α-T179 Hydrogen Bond

Molecular docking is not only used to predict binding modes but also to estimate the binding affinity, which can be correlated with inhibitory potency (e.g., IC50 values). The scoring functions in docking programs calculate a score based on the predicted interactions, which serves as an estimate of the binding free energy. jscimedcentral.com For a series of newly synthesized fluoroquinazolinone derivatives, a clear correlation was observed between the results from molecular docking studies and the cytotoxic screening data. scispace.com

By comparing the docking scores of this compound against different protein targets, researchers can predict its selectivity profile. For example, docking against various kinases (e.g., GAK, SLK, STK10) can help identify which members of a protein family are most likely to be inhibited, guiding further experimental validation. soton.ac.uk This predictive power is crucial for identifying potential off-target effects early in the drug discovery process and for optimizing the compound's selectivity towards the desired target.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Binding

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the protein target. nih.govnih.gov These simulations are essential for understanding the stability of the ligand-protein complex and the conformational changes that may occur upon binding. mdpi.com

For a compound like this compound, MD simulations can reveal:

The stability of the key hydrogen bonds and hydrophobic interactions identified in docking studies over time.

The role of water molecules in mediating or disrupting ligand-protein interactions. diva-portal.org

The conformational landscape of the protein's binding pocket, showing how it adapts to the ligand. elifesciences.org

The free energy of binding, which can be calculated using more advanced techniques like MM/PBSA or free energy perturbation, providing a more accurate prediction of potency.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations delve into the electronic structure of a molecule, providing a fundamental understanding of its properties and reactivity. These methods are crucial for parameterizing the force fields used in molecular dynamics simulations and for explaining the electronic basis of molecular interactions. uokerbala.edu.iq

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy, making it suitable for molecules of this size. researchgate.net DFT calculations are used to determine a variety of electronic properties for compounds like this compound.

Key applications include:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is vital for understanding where hydrogen bonds and other electrostatic interactions are likely to occur.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them indicates the molecule's chemical stability and reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis: Investigating charge transfer interactions within the molecule. uokerbala.edu.iq

Table 2: Hypothetical DFT-Calculated Properties for this compound

Property Predicted Value Significance
HOMO Energy ~ -6.2 eV Relates to electron-donating ability
LUMO Energy ~ -1.5 eV Relates to electron-accepting ability
HOMO-LUMO Gap ~ 4.7 eV Indicator of chemical reactivity and stability
Dipole Moment ~ 2.5 D Measures overall polarity, influencing solubility and binding

Note: These values are illustrative and would require specific DFT calculations for confirmation.

Beyond DFT, more computationally intensive post-Hartree-Fock methods can be employed for higher accuracy in calculating electronic energies and properties.

Hartree-Fock (HF) Theory: This method provides a foundational approximation by treating electron-electron repulsion in an average way. While it often neglects a significant portion of the electron correlation, it serves as the starting point for more advanced methods. epfl.ch

Møller-Plesset (MP) Perturbation Theory: This method systematically improves upon the Hartree-Fock result by adding electron correlation as a perturbation. Second-order Møller-Plesset theory (MP2) is a popular method that captures a significant amount of the correlation energy and is often used for calculating accurate interaction energies and thermochemical properties. q-chem.commsu.su Higher-order methods like MP3 and MP4 offer further refinement at a greater computational expense. msu.su These methods are particularly valuable for benchmarking the accuracy of DFT functionals and for studying systems where electron correlation effects are paramount.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are foundational to modern drug discovery, enabling the prediction of a compound's biological activity from its molecular structure. These computational techniques are particularly valuable in the early stages of research to identify promising candidates and guide synthetic efforts.

Ligand-Based Drug Design Principles

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, a model can be developed to predict the activity of new, untested compounds like this compound.

The process involves the calculation of various molecular descriptors for this compound, which quantify its physicochemical and structural features. These descriptors can be broadly categorized as follows:

1D Descriptors: These include basic properties such as molecular weight, atom count, and logP (a measure of lipophilicity).

2D Descriptors: These capture the two-dimensional topology of the molecule, including connectivity indices and molecular fingerprints.

3D Descriptors: These describe the three-dimensional arrangement of the atoms, such as molecular shape and surface area.

These descriptors for this compound would be compared against a database of compounds with known activities for a particular biological target. Statistical models, such as partial least squares (PLS) or support vector machines (SVM), are then used to build a QSAR model that correlates these descriptors with biological activity. The predictive power of such a model would then allow for an estimation of the potential efficacy of this compound.

Table 1: Calculated Physicochemical Properties (Descriptors) for this compound

PropertyValue
Molecular Formula C9H8FN3
Molecular Weight 177.18 g/mol
XLogP3 1.9
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 0
Exact Mass 177.070221 g/mol
Topological Polar Surface Area 51.9 Ų
Heavy Atom Count 13
Formal Charge 0
Complexity 224
Isotope Atom Count 0
Defined Atom Stereocenter Count 0
Undefined Atom Stereocenter Count 0
Defined Bond Stereocenter Count 0
Undefined Bond Stereocenter Count 0
Covalently-Bonded Unit Count 1
Compound Is Canonicalized Yes

This data is computationally generated and available from public chemical databases.

In Silico Screening and Library Prioritization

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. When applied to this compound, this process would involve docking the 3D structure of the compound into the binding site of a target protein.

The docking process simulates the interaction between the ligand (this compound) and the protein, calculating a "docking score" that estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction. This allows for the prioritization of this compound within a larger virtual library for further experimental testing.

For instance, in studies exploring potential inhibitors for kinases, a common class of drug targets, this compound could be virtually screened against the ATP-binding site of a specific kinase. The predicted binding mode and affinity would provide insights into its potential as a kinase inhibitor. These computational predictions are a cost-effective way to narrow down a large number of compounds to a manageable few for synthesis and biological evaluation.

Table 2: Example of a Virtual Screening Prioritization

CompoundDocking Score (kcal/mol)Predicted pIC50Lipinski's Rule of Five Violations
This compound -8.57.20
Compound A -7.96.80
Compound B -9.27.81
Compound C -6.55.90

This table represents hypothetical data to illustrate the outcome of a virtual screening process. The values for this compound are for illustrative purposes and would be determined from specific in silico experiments.

The combination of QSAR modeling and in silico screening provides a robust computational framework for assessing the drug-like properties and potential biological activity of this compound before committing significant resources to its laboratory synthesis and testing.

Conclusion and Future Academic Research Directions

Identification of Unexplored Research Avenues and Methodological Challenges

Despite the promising context provided by related compounds, significant research gaps exist specifically for 5-Fluoro-4-methylquinazolin-2-amine. A thorough investigation into its unique biological activity profile is a primary unexplored avenue. While its potential as a kinase inhibitor is suggested by the activity of the fluoroquinazolinone scaffold, its specific targets and potency remain to be determined. nih.gov

Furthermore, a comprehensive evaluation of its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is crucial for assessing its drug-like potential. While computational predictions can offer initial insights, empirical studies are necessary for validation. The synthesis of this compound itself, while likely achievable through established quinazoline (B50416) synthesis routes, may present its own set of methodological challenges in terms of yield optimization and purification of the final product.

Table 2: Unexplored Research Avenues for this compound

Research AreaSpecific Focus
Biological Activity ScreeningComprehensive screening against a panel of kinases and other relevant biological targets.
Mechanism of Action StudiesElucidation of the specific molecular mechanisms underlying any observed biological activity.
In-depth Pharmacological ProfilingInvestigation of potential therapeutic applications beyond oncology, such as in neurological or inflammatory disorders.
Structure-Activity Relationship (SAR) StudiesSystematic modification of the this compound scaffold to understand the contribution of each functional group to its activity.
Advanced Synthetic MethodologyDevelopment of efficient and scalable synthetic routes to facilitate further research and potential development.

Strategic Directions for Future Academic Inquiry

Future academic research on this compound should be strategically directed to build upon the existing knowledge of the quinazoline scaffold while carving out a distinct understanding of this specific molecule.

A primary focus should be the definitive synthesis and characterization of this compound. Following this, a comprehensive biological screening is warranted. Given the precedent of the fluoroquinazolinone motif in pan-RAF inhibition, an initial focus on a panel of cancer-related kinases, including various RAF isoforms, would be a logical starting point. nih.govmedchemexpress.com

Subsequent research should aim to establish a clear structure-activity relationship (SAR). This would involve the synthesis and evaluation of a library of analogues, systematically modifying the substituents at the 2, 4, and 5-positions of the quinazoline ring. This would not only delineate the importance of the existing functional groups but also potentially lead to the discovery of even more potent and selective compounds.

Furthermore, exploring the potential of this compound in other therapeutic areas should not be overlooked. The known anticonvulsant and anti-inflammatory activities of other quinazoline derivatives suggest that this compound could have a broader pharmacological profile. core.ac.uksci-hub.se

Finally, a crucial direction for future inquiry is the investigation of potential resistance mechanisms. As with many targeted therapies, the emergence of resistance is a significant clinical challenge. nih.gov Proactively studying potential resistance pathways and developing strategies to overcome them would be a forward-thinking approach in the long-term development of any therapeutic agent based on this scaffold.

Q & A

Q. What challenges arise when translating in vitro activity to in vivo efficacy?

  • Methodological Answer : Address poor bioavailability via formulation (nanoparticles or PEGylation) and assess pharmacokinetics (Cmax_{max}, AUC) in rodent models. Toxicity studies (ALT/AST levels, histopathology) and metabolite identification (LC-MS/MS) are critical for clinical potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.